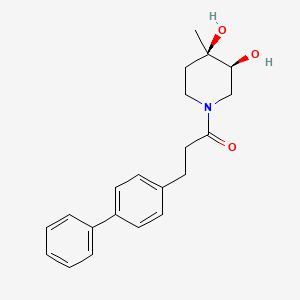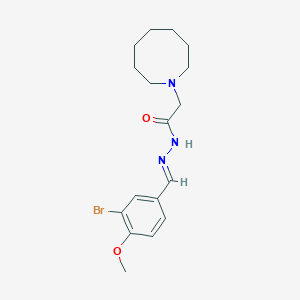![molecular formula C16H12F3NO3 B5525189 4-({[3-(trifluoromethyl)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B5525189.png)
4-({[3-(trifluoromethyl)phenyl]amino}carbonyl)phenyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds with multifunctional carbon structures, including 4-({[3-(trifluoromethyl)phenyl]amino}carbonyl)phenyl acetate, involves complex procedures that yield compounds with multiple functional groups on the same carbon atom. For example, reactions of ethyl bromofluoro- or chlorofluoro-acetate with heteroatomic nucleophiles lead to α-functionalized α-fluoroacetates in good yields. These compounds can then undergo further functionalization to achieve the desired multifunctional carbon compounds (Takéuchi et al., 1988).
Molecular Structure Analysis
The molecular structure of compounds such as 4-({[3-(trifluoromethyl)phenyl]amino}carbonyl)phenyl acetate can be quite complex, with multiple functional groups attached to a central carbon atom. This complexity is evident in the detailed structural analysis using various spectroscopic techniques. For instance, the planar structure of certain related monofluorinated small molecules reveals the impact of fluorination on the molecular geometry and intermolecular interactions, highlighting the intricate balance between different functional groups (Burns & Hagaman, 1993).
Chemical Reactions and Properties
The chemical reactivity of 4-({[3-(trifluoromethyl)phenyl]amino}carbonyl)phenyl acetate and similar compounds is influenced by their multifunctional structure. These compounds can participate in various chemical reactions, leading to the formation of novel compounds with potential applications in different fields. For example, reactions with carbon disulfide and phenyl isothiocyanate allow for the synthesis of compounds with novel chemical structures, demonstrating the versatility of these multifunctional compounds (Dölling et al., 1993).
Physical Properties Analysis
The physical properties of 4-({[3-(trifluoromethyl)phenyl]amino}carbonyl)phenyl acetate, such as solubility, melting point, and boiling point, are crucial for its application in various chemical processes. These properties are determined by the molecular structure of the compound and its interactions with solvents and other chemicals. For instance, fluorinated polyimides derived from similar compounds show excellent solubility in polar organic solvents and outstanding mechanical properties, demonstrating the impact of molecular structure on physical properties (Yin et al., 2005).
Wissenschaftliche Forschungsanwendungen
1. Synthesis Techniques
A study by Bochatay et al. (2016) outlines a method where 4-Aminopropargylic acetates afford 4-amino-1-allenylsilanes upon reaction with the lithium (triorganosilyl)zincate. This process is both stereoselective and stereospecific, proceeding through syn-silylzincation of the carbon–carbon triple bond followed by subsequent anti-β-elimination of the acetate group. This indicates a potential application of similar compounds in the synthesis of allenylsilanes, which are valuable in organic synthesis (Bochatay et al., 2016).
2. Structural Studies
Research conducted by Iwanami and Seki (1972) on phenacyl derivatives of pteridines and their 4-amino analogues for structural study highlights the use of such compounds in understanding molecular structures. These compounds, synthesized through the condensation of ethyl benzoylpyruvates, provide insight into the arrangement of double bonds and the impact of side chains on molecular structure (Iwanami & Seki, 1972).
3. Chemical Characterization and Applications
A study by Thabet et al. (2020) presents a protocol to produce a specific compound via one-pot ternary condensation, which includes characterization techniques like FT-IR, NMR, XRD, and SEM analyses. The compound's structure and its optical properties are analyzed, indicating its potential in optoelectronic applications. This suggests the role of similar compounds in the development of materials for optoelectronics (Thabet et al., 2020).
4. Electrochemical Applications
Research by Beitollahi et al. (2012) explores the use of a carbon paste electrode modified with an analogous compound for the development of electrochemical sensors. The novel electrode modification sought new electrochemical performances for the detection of certain substances, demonstrating the potential use of similar compounds in sensor technology (Beitollahi et al., 2012).
Zukünftige Richtungen
The future directions for the study and application of this compound could include further exploration of its potential uses in medical and pharmaceutical research, particularly in the treatment of diseases such as cancer . Further studies could also focus on understanding its physical and chemical properties, safety and hazards, and mechanism of action in more detail.
Eigenschaften
IUPAC Name |
[4-[[3-(trifluoromethyl)phenyl]carbamoyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3NO3/c1-10(21)23-14-7-5-11(6-8-14)15(22)20-13-4-2-3-12(9-13)16(17,18)19/h2-9H,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNGKATDDUIQTBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-2-(methylthio)nicotinamide](/img/structure/B5525108.png)

![2-(3-methylbutyl)-8-{[2-(methylthio)-3-pyridinyl]carbonyl}-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5525123.png)

![(4aS*,7aR*)-1-(1,2-benzisoxazol-3-ylacetyl)-4-propyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5525134.png)

![N'-[4-(benzyloxy)benzylidene]-2-bromobenzohydrazide](/img/structure/B5525145.png)

![N-benzyl-N-{2-[2-(2,3-dimethoxybenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B5525152.png)
![3,5,6-trimethyl-2-(methylthio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5525153.png)
![4-bromo-N'-[2-(trifluoromethyl)benzylidene]benzenesulfonohydrazide](/img/structure/B5525157.png)
![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-cyclopentyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5525182.png)

